1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene
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Overview
Description
1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene is an aromatic compound with a complex structure that includes bromine, chlorine, methoxy, and methylsulfonyl substituents on a benzene ring
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of this compound can be achieved through a series of electrophilic aromatic substitution reactions
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions, respectively, altering the electronic properties of the benzene ring.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include aryl ethers, aryl amines, and aryl sulfides.
Oxidation Products: Oxidation of the methoxy group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction of the methylsulfonyl group can yield methylthio derivatives.
Scientific Research Applications
1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique substituents make it a valuable scaffold for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of its substituents, which influence the compound’s behavior in various chemical reactions. The bromine and chlorine atoms act as electron-withdrawing groups, while the methoxy and methylsulfonyl groups can donate electrons through resonance and inductive effects, respectively .
Comparison with Similar Compounds
1-Bromo-3-chloro-4-methoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
1-Bromo-3-chloro-2-(methylsulfonyl)benzene: Lacks the methoxy group, affecting its electronic properties and reactivity.
1-Bromo-4-methoxy-2-(methylsulfonyl)benzene: Lacks the chlorine atom, altering its reactivity in electrophilic aromatic substitution reactions.
Uniqueness: 1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This balance enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H8BrClO3S |
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Molecular Weight |
299.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-6-4-3-5(9)8(7(6)10)14(2,11)12/h3-4H,1-2H3 |
InChI Key |
MFFPCYBPZQQECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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